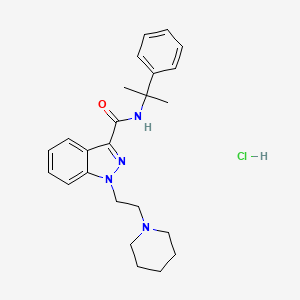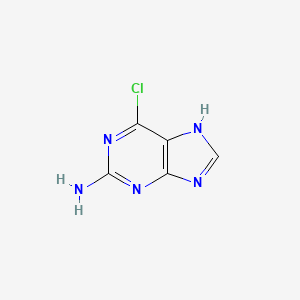
Methoxpropamine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxpropamine (hydrochloride) is a dissociative anesthetic drug belonging to the arylcyclohexylamine class. It acts as an NMDA receptor antagonist and is structurally related to compounds such as methoxetamine and PCPr . Methoxpropamine has gained attention as a designer drug and was first identified in Denmark in October 2019 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxpropamine can be synthesized through a series of chemical reactions involving the introduction of a methoxy group and a propylamino group to a cyclohexanone core. The synthesis typically involves:
Starting Material: 3-methoxyphenylacetonitrile.
Reduction: The nitrile group is reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Cyclization: The resulting amine undergoes cyclization with cyclohexanone in the presence of a base like sodium hydroxide (NaOH).
Substitution: The final step involves the substitution of the amine group with a propyl group using propylamine under acidic conditions.
Industrial Production Methods: Industrial production of methoxpropamine involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions: Methoxpropamine undergoes various chemical reactions, including:
Oxidation: Methoxpropamine can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert methoxpropamine to its corresponding amine derivatives.
Substitution: Methoxpropamine can undergo substitution reactions, particularly at the methoxy group, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve acidic or basic environments, depending on the desired substitution.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted methoxpropamine derivatives.
Scientific Research Applications
Methoxpropamine has several scientific research applications, including:
Mechanism of Action
Methoxpropamine exerts its effects by blocking NMDA receptors, which are involved in synaptic transmission and plasticity in the central nervous system. By inhibiting NMDA receptor activity, methoxpropamine reduces excitatory neurotransmission, leading to its anesthetic and dissociative effects . The molecular targets include the NMDA receptor subunits, and the pathways involved are primarily related to glutamatergic neurotransmission .
Comparison with Similar Compounds
- Methoxetamine (MXE)
- PCPr
- Ketamine
- Deschloroketamine
Properties
Molecular Formula |
C16H24ClNO2 |
|---|---|
Molecular Weight |
297.82 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-2-(propylamino)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-11-17-16(10-5-4-9-15(16)18)13-7-6-8-14(12-13)19-2;/h6-8,12,17H,3-5,9-11H2,1-2H3;1H |
InChI Key |
CZXKOARFVUDVTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide](/img/structure/B10820367.png)
![trideuteriomethyl (1R,2S,9R,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820372.png)

![10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride](/img/structure/B10820385.png)

![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10820406.png)


![[(3S,4R)-3-amino-4-hydroxypiperidin-1-yl]-[2-(1-benzylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B10820414.png)
![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride](/img/structure/B10820418.png)


![trideuteriomethyl (2S,9R,10R,11S,14R,15S)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820425.png)
